2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Overview
Description
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a piperazine ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride typically involves multiple steps, starting with the reaction of 3-fluorophenylacetic acid with piperazine. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the substituents involved.
Scientific Research Applications
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as hypertension, anxiety, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring contributes to its pharmacological activity. The compound may modulate signaling pathways and biochemical processes, leading to its therapeutic effects.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
2-(3-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
2-(3-Iodophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Uniqueness: 2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom enhances the compound's metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15;;/h1-3,8,12,14,16H,4-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNTZZFQQORWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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